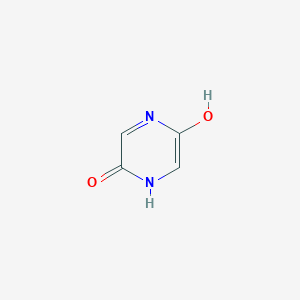

Pyrazine-2,5-diol

Description

Significance of Pyrazine (B50134) Heterocycles in Academic Research

Pyrazine heterocycles are a class of compounds that hold substantial importance in organic chemistry, material science, and medicinal chemistry tandfonline.comresearchgate.nettaylorandfrancis.comresearchgate.net. They are frequently encountered in natural products and serve as versatile frameworks for the synthesis of various bioactive components and catalysts tandfonline.comresearchgate.net. Academic research into pyrazines is driven by their diverse applications, which include pharmacological activities such as antipyretic, anti-inflammatory, analgesic, anticancer, antibacterial, and antioxidant properties tandfonline.comresearchgate.netmdpi.com. For instance, pyrazinamide (B1679903), a pyrazine derivative, is a crucial antimicrobial agent used in the treatment of tuberculosis taylorandfrancis.com.

Aromaticity and Electronic Structure Characteristics of Pyrazine Ring Systems

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4 within its ring structure lmdb.cadoi.org. Its electronic structure bears similarities to that of benzene (B151609) libretexts.org. The aromaticity of pyrazine is established by its six π-electrons, which adhere to Hückel's 4n+2 rule (where n=1) libretexts.org. All atoms in the pyrazine ring, including the two nitrogen atoms, are sp2 hybridized, each contributing a p orbital perpendicular to the plane of the ring, allowing for full conjugation and delocalization of the π-electrons libretexts.org. This delocalization contributes to the molecule's stability vaia.com.

Role of Nitrogen Atoms and Lone Pairs in Pyrazine Functionality

The nitrogen atoms in the pyrazine ring play a pivotal role in its chemical functionality and reactivity vaia.comresearchgate.net. Each nitrogen atom possesses a lone pair of electrons vaia.comnih.gov. These lone pairs reside in sp2 hybrid orbitals that lie in the plane of the ring and are not involved in the aromatic π-system libretexts.orglibretexts.org. Consequently, these lone pairs are available for bonding, such as forming hydrogen bonds vaia.comnih.gov. For example, the lone pair of electrons on the nitrogen atom functions as an acceptor in N···H-O hydrogen bonds with water molecules nih.gov.

The availability of these lone pairs also contributes to pyrazine's basicity, although it is generally classified as a weak base doi.orglibretexts.orglibretexts.orgguidechem.com. The nitrogen atoms' ability to donate these lone pairs allows pyrazine to engage in coordination bonds, acting as a bridging ligand in various chemical interactions researchgate.net.

Structural Classification of Pyrazine-2,5-diol

This compound, also known by synonyms such as 2,5-dihydroxypyrazine and 2,5-pyrazinediol, has the chemical formula C4H4N2O2 lmdb.caguidechem.comnih.govalfa-chemistry.comebi.ac.uk. It is structurally classified as a pyrazine derivative where two hydrogen atoms on the pyrazine ring have been substituted by hydroxyl (-OH) groups at positions 2 and 5 lmdb.canih.govebi.ac.uk. This makes it a member of both the pyrazine class of organic compounds and the diol class nih.govebi.ac.uk.

The compound is described as an extremely weak basic, essentially neutral, compound based on its pKa lmdb.ca. Its computed molecular weight is 112.09 g/mol guidechem.comnih.govalfa-chemistry.com. Other computed properties provide further insight into its molecular characteristics:

| Property | Value | Unit | Source |

| Molecular Weight | 112.09 | g/mol | guidechem.comnih.govalfa-chemistry.com |

| Exact Mass | 112.027277 | Da | guidechem.comnih.gov |

| XLogP3 | -0.9 | guidechem.comnih.gov | |

| Topological Polar Surface Area | 61.7 | Ų | guidechem.comnih.gov |

| Hydrogen Bond Donor Count | 2 | guidechem.com | |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com | |

| Rotatable Bond Count | 0 | guidechem.com | |

| Complexity | 171 | guidechem.comnih.gov |

Scope and Research Objectives for this compound Studies

Research on this compound often falls within the broader scope of investigating pyrazine derivatives, particularly those with potential biological activities or roles in chemical processes. While specific detailed research findings solely on this compound are less extensively documented in general searches compared to broader pyrazine applications, its structural features suggest several research objectives:

Elucidation of Tautomeric Forms: Given the presence of hydroxyl groups on an aromatic nitrogen heterocycle, studies might focus on identifying and characterizing potential tautomeric forms (e.g., keto-enol tautomerism involving the pyrazinone structure) and their relative stabilities. PubChem lists "5-hydroxy-1H-pyrazin-2-one" as an IUPAC name, indicating a tautomeric consideration lmdb.canih.govalfa-chemistry.com.

Spectroscopic Characterization: Detailed spectroscopic analyses (e.g., NMR, IR, UV-Vis, Mass Spectrometry) would be crucial for confirming its structure, purity, and understanding its electronic transitions.

Reactivity and Derivatization: Investigating its reactivity towards various reagents, particularly at the hydroxyl groups or the nitrogen atoms, to synthesize novel derivatives with altered properties or potential applications.

Role in Chemical Pathways: Research may explore its presence and role in specific chemical reactions or biological pathways. For instance, 2,5-dihydroxypyrazine has been identified as a product in the Maillard reaction, formed from the dimerization of glycine (B1666218) ebi.ac.uk. It has also shown a significant role in discriminating edible coated fruit from untreated ones in metabolic profiling studies of figs ebi.ac.uk.

Coordination Chemistry: Due to the nitrogen lone pairs and hydroxyl groups, its potential as a ligand in coordination chemistry could be explored, forming complexes with metal ions.

Material Science Applications: Given the broader use of pyrazines in materials science, this compound might be investigated for its potential in developing new materials, such as in aggregation-induced emission (AIE) luminogens or hole transport materials, as seen with other pyrazine derivatives metu.edu.tr.

These research objectives aim to expand the understanding of this compound's fundamental chemical and physical properties, as well as its potential utility in various scientific and technological domains.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHRADXTTYICIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633423 | |

| Record name | 5-Hydroxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134434-28-9 | |

| Record name | 5-Hydroxypyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Transformation Mechanisms of Pyrazine 2,5 Diol

Fundamental Reaction Types

The reactivity of Pyrazine-2,5-diol is largely governed by its predominant Pyrazine-2,5(1H,4H)-dione tautomer. This structure features two amide-like functionalities within a six-membered ring, influencing the types of reactions it undergoes.

The oxidation of the pyrazinone ring system has been studied, though the direct conversion of this compound to Pyrazine-2,5-dicarboxylic acid is not a commonly cited pathway. Research on the oxidation of related pyrazin-2-one by hydroxyl radicals indicates that the reaction can proceed via multiple pathways, including the formation of N-centered radicals or adducts at various positions on the ring. mdpi.com In related systems, the photocatalytic degradation of pyrazinamide (B1679903), a derivative, was found to produce pyrazin-2-ol as an intermediate, which suggests the pyrazinone ring can be susceptible to oxidative conditions. nih.gov

More commonly, Pyrazine-2,5-dicarboxylic acid is synthesized via the oxidation of 2,5-dimethylpyrazine (B89654) using strong oxidizing agents.

Table 1: Representative Oxidation Reactions of Pyrazine (B50134) Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Pyrazin-2-one | •OH radicals | Various radical adducts and N-centered radicals | mdpi.com |

The reduction of the dione (B5365651) tautomer, Pyrazine-2,5(1H,4H)-dione (a cyclic diamide), can lead to different products depending on the reducing agent and conditions. The reduction of the related 3,6-dibenzylidenepiperazine-2,5-diones with zinc and acetic acid has been shown to reduce the exocyclic double bonds. researchgate.net In a different approach, the in situ reduction of an oxadiazolo[3,4-b]pyrazine moiety using iron (Fe) can generate an unstable diaminopyrazine intermediate, which is then trapped and cyclized. nih.gov This suggests that reduction of the pyrazine core to a diamine is a feasible transformation that can be part of a tandem reaction sequence. nih.gov

Given that the compound exists predominantly as the dione tautomer, the reactivity is centered on the amide-like functionality rather than hydroxyl groups. Key reactions include N-alkylation and transformations involving the carbonyl groups. The N-alkylation of a related pyridopyrazine-2,3(1H,4H)-dione has been successfully achieved using halogenated carbon chains under phase transfer catalysis conditions, demonstrating that the nitrogen atoms can act as nucleophiles. researchgate.net Furthermore, in 3,5-dihalo-2(1H)-pyrazinones, the nitrogen at position 1 can be readily alkylated. thieme-connect.com

The carbonyl groups enhance the molecule's reactivity, allowing for various chemical modifications. cymitquimica.com For instance, treatment of diketopiperazines (saturated pyrazine-2,5-diones) with phosphoryl chloride can convert the carbonyl groups into chloro substituents, which can then undergo further reactions. rsc.org

Table 2: Functionalization of the Pyrazinone Scaffold

| Reaction Type | Reagent(s) | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Halogenated alkanes, Phase Transfer Catalyst | 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | N,N'-dialkylated product | researchgate.net |

The pyrazine ring is an electron-deficient heteroaromatic system, which generally makes it less reactive towards electrophilic aromatic substitution and more reactive towards nucleophilic aromatic substitution compared to benzene (B151609). imperial.ac.ukslideshare.net The presence of two electron-withdrawing nitrogen atoms deactivates the ring to attack by electrophiles. imperial.ac.uk

However, for this compound, its existence as the non-aromatic Pyrazine-2,5(1H,4H)-dione tautomer means it does not typically undergo classical aromatic substitution reactions. The reactivity is instead dictated by the functional groups of the dione.

In related halogenated pyrazinone systems, nucleophilic aromatic substitution (SNAr) is a common and versatile method for functionalization at the carbon positions. thieme-connect.commdpi.com These reactions allow for the introduction of various nucleophiles. Mechanistic studies on SNAr reactions show they can proceed through stepwise, concerted, or borderline mechanisms, sometimes involving general base catalysis. rsc.org In some cases, nucleophilic substitution on halogenated diazines can proceed through a complex ring-opening, ring-closing mechanism known as SN(ANRORC).

The 2(1H)-pyrazinone scaffold serves as a versatile azadiene in both inter- and intramolecular hetero-Diels-Alder ([4+2] cycloaddition) reactions. acs.org These reactions provide access to complex bicyclic structures. For example, 2(1H)-pyrazinones react with various dienophiles, including electron-rich and electron-poor alkynes and alkenes. thieme-connect.comacs.orgnih.gov The cycloaddition often requires thermal conditions or can be significantly accelerated by microwave irradiation. acs.org The resulting bicycloalkene adducts can undergo subsequent reactions, such as cycloreversion, to yield substituted pyridone products. nih.gov

1,3-Dipolar cycloaddition is another reaction type observed. 2(1H)-Pyrazinone reacts with benzonitrile (B105546) oxide to afford an N-adduct, demonstrating the reactivity of the pyrazinone ring with 1,3-dipoles. researchgate.net

Table 3: Cycloaddition Reactions of Pyrazinones

| Reaction Type | Pyrazinone Substrate | Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Intermolecular [4+2] | Substituted 2(1H)-Pyrazinone | Ethyl propiolate | Heat | [2.2.2]-Diketopiperazine cycloadduct | nih.gov |

| Intermolecular [4+2] | Functionalized 2(1H)-Pyrazinone | Various dienophiles | Microwave irradiation, Ionic liquid | Bicyclic adducts | acs.org |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Mechanistic Studies of this compound Reactions

Mechanistic studies on pyrazinone derivatives provide insight into the reactivity of this compound. The formation of pyrazinones themselves, for instance during the Maillard reaction, has been investigated using isotopic labeling. These studies have helped to distinguish different formation pathways, one involving the reaction of multiple amino acid molecules and another involving a dipeptide reacting with a dicarbonyl compound. acs.orgcollectionscanada.gc.ca

Mechanisms of reactivity often center on the dione tautomer. A proposed mechanism for the formation of substituted pyrazin-2-ones involves the degradation of a starting material like ampicillin (B1664943) to form an enamine intermediate. This nucleophilic enamine then reacts with an electrophilic carbonyl compound, followed by elimination of water to yield the final pyrazinone product. researchgate.net

In the context of substitution reactions, mechanisms for nucleophilic attack on the pyrazine ring have been detailed. For halogenated pyrazines, the SN(ANRORC) mechanism involves the Addition of a Nucleophile, followed by Ring Opening and subsequent Ring Closure. More conventional SNAr mechanisms are also prevalent, which can be stepwise (forming a Meisenheimer complex) or concerted, depending on the specific reactants and conditions. rsc.orgacs.org

For cycloaddition reactions, the 2(1H)-pyrazinone acts as an azadiene. The mechanism follows the principles of a hetero-Diels-Alder reaction, where the pyrazinone provides the four-pi electron system for reaction with a two-pi electron dienophile to form a six-membered ring adduct. acs.org

Detailed Reaction Mechanisms and Pathways (e.g., Ammoxidation Processes)

The formation of pyrazine derivatives, including this compound, can occur through various reaction mechanisms, with ammoxidation being a significant pathway. Ammoxidation involves the reaction of a hydrocarbon with ammonia (B1221849) and oxygen. In the context of forming pyrazine structures, this process often starts from precursors like mono- and polysaccharides. researchgate.net

One proposed mechanism involves the condensation of two α-aminocarbonyl compounds to form a dihydropyrazine (B8608421) intermediate, which then undergoes aromatization to yield the pyrazine ring. researchgate.net This aromatization can happen through oxidation or by the elimination of a side-chain hydroxy group. researchgate.net Another pathway involves the condensation of amino sugars with α-dicarbonyl derivatives and ammonia. researchgate.net Specifically for hydroxy-pyrazines like this compound, a key pathway is the condensation of two α-dicarbonyl compounds with ammonia. researchgate.net

Research has shown that the degradation of glucose during ammoxidation can lead to the formation of C3 fragments, which are crucial for building the pyrazine ring. researchgate.net This suggests that the initial carbohydrate is broken down into smaller units that then react to form the heterocyclic structure. researchgate.net

In a different synthetic approach, pyrazine derivatives can be synthesized from 1,2-diols and ammonia using a ruthenium pincer complex as a catalyst. The proposed mechanism for this transformation begins with the amination of a primary alcohol group of the 1,2-diol to form a β-amino secondary alcohol intermediate. nih.gov This is followed by the dehydrogenation of the secondary alcohol group. The subsequent self-coupling of this intermediate produces a 2,5-dihydropyrazine through the elimination of two water molecules. Finally, the dihydropyrazine is aromatized by further dehydrogenation to form the pyrazine product. nih.gov

Influence of Reaction Conditions on Product Formation

The formation of this compound and related pyrazine derivatives is highly sensitive to the specific reaction conditions employed. Factors such as temperature, pH, solvent, and the nature of reactants and catalysts play a crucial role in determining the product distribution and yield.

In the context of the Maillard reaction, temperature is a critical parameter. For instance, the reaction between asparagine and glucose at temperatures above 140 °C leads to a high level of pyrazine compounds, including 2,5-dimethylpyrazine, which imparts a nutty flavor. mdpi.com The pH of the system also significantly impacts the formation of pyrazine derivatives. An alkaline environment, in particular, favors the production of nitrogen-containing heterocyclic volatile organic compounds like pyrazines. mdpi.com The ratio of reactants and the presence of water are also key factors that influence the formation of specific pyrazines and other flavor compounds. nih.gov

In catalyzed reactions, the choice of catalyst and reaction parameters is paramount. For the synthesis of pyrazines from 1,2-diols and ammonia, a ruthenium-pincer complex has been found to be effective. nih.gov The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures (e.g., 150 °C) and under ammonia pressure (e.g., 7 bar). nih.gov Similarly, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts. acs.org The reaction conditions for this system include a temperature of 125-150 °C, a solvent such as toluene, and the presence of a base like potassium hydride (KH). acs.org

The following table summarizes the influence of various reaction conditions on the formation of pyrazine derivatives based on different studies:

Table 1: Influence of Reaction Conditions on Pyrazine Formation

| Precursors | Catalyst/Conditions | Key Products | Observations | Reference |

|---|---|---|---|---|

| 1,2-Hexanediol, Ammonia | Ruthenium pincer complex, Toluene, 150 °C, 7 bar NH₃ | 2,5-Dibutylpyrazine, 2,6-Dibutylpyrazine | Quantitative consumption of the diol. | nih.gov |

| 2-Phenylglycinol | Manganese pincer complex, KH, Toluene, 125 °C | 2,5-Diphenylpyrazine (B189496) | Quantitative product formation. | acs.org |

| 20 different amino acids, 1,3-Dihydroxyacetone (B48652) | SPME-GC-MS analysis | 2,5-Dimethylpyrazine | Quantitatively the most important pyrazine formed from all amino acids. | nih.gov |

Formation Mechanisms in Complex Systems

This compound and other pyrazine derivatives are significant compounds formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated. mdpi.com This reaction is responsible for the development of color, aroma, and flavor in a wide variety of cooked foods. mdpi.comthieme-connect.de

The formation of pyrazines in the Maillard reaction typically involves several key steps. An important intermediate stage is the Strecker degradation, where α-dicarbonyl compounds, formed from the initial sugar-amine condensation, react with amino acids. mdpi.com This degradation leads to the formation of α-aminocarbonyls, which are crucial precursors for pyrazines. researchgate.net The condensation of two molecules of an α-aminocarbonyl compound forms a dihydropyrazine intermediate, which then aromatizes to the final pyrazine. researchgate.net

The specific amino acids and sugars involved, along with the reaction conditions, dictate the types of pyrazines formed. mdpi.com For example, the reaction of glycine (B1666218) and glucose can lead to the formation of 2,5-dimethylpyrazine. researchgate.net The roasting of rapeseed has been shown to increase the concentration of pyrazines, such as 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine, contributing to a nutty aroma. researchgate.net

The general pathway for pyrazine formation in the Maillard reaction can be summarized in the following table:

Table 2: General Steps in Maillard Reaction Leading to Pyrazines

| Stage | Description | Key Intermediates/Products |

|---|---|---|

| Initial Stage | Condensation of a reducing sugar with an amino compound. | Schiff base, Amadori or Heyns products. |

| Intermediate Stage | Sugar dehydration and fragmentation, Strecker degradation of amino acids. | α-dicarbonyls, α-aminocarbonyls, Strecker aldehydes. |

| Final Stage | Condensation and polymerization of intermediates. | Pyrazines, Melanoidins (color). |

The formation of this compound and its derivatives can also occur through dimerization mechanisms. One prominent example is the dimerization of α-amino ketones. This reaction is believed to be a key step in the biosynthesis of certain natural products containing a pyrazine core, such as the cephalostatins. nih.gov The process involves the spontaneous self-condensation of two α-amino ketone molecules to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. nih.gov The oxidation can be facilitated by air at ambient temperature, and the reaction can be enhanced by a catalytic amount of an acid like TsOH. nih.gov

Another dimerization pathway involves α-amino aldehydes derived from amino acids. This biomimetic approach provides a concise route to 2,5-disubstituted pyrazines. rsc.org The α-amino aldehyde intermediates can be generated in situ, and a careful selection of the reaction solvent can promote the dimerization and subsequent oxidation to the pyrazine natural product in a one-pot process. rsc.org

Furthermore, the dimerization of two glycine molecules has been shown to produce 3,6-dihydrothis compound, which can then be dehydrogenated to the thermodynamically more stable aromatic compound, this compound. This process highlights a direct route from a simple amino acid to a dihydroxylated pyrazine.

Iv. Advanced Characterization and Structural Elucidation of Pyrazine 2,5 Diol and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in characterizing the structural and electronic properties of Pyrazine-2,5-diol and its derivatives. These methods provide critical data on vibrational modes, electronic transitions, and the magnetic environment of atomic nuclei.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For pyrazine (B50134) derivatives, these methods provide a wealth of information about the molecular structure and bonding.

In a study of pyrazinamide (B1679903), a related pyrazine derivative, Fourier Transform Infrared (FTIR) and Fourier Transform (FT) Raman spectra were recorded and analyzed. The vibrational analysis was conducted using the Wilson's FG matrix method, and a set of potential constants was evaluated. Characteristic bands for N-H stretching vibrations in heteroaromatics are typically observed in the region of 3500-3220 cm⁻¹, with the exact position being influenced by hydrogen bonding. For pyrazinamide, ring C-C symmetric and asymmetric stretching vibrations were assigned to bands observed in both FTIR and FT-Raman spectra.

The vibrational spectrum of 2,5-pyrazinedicarboxylic acid and its dipotassium (B57713) salt have also been investigated. colab.ws The IR and Raman spectra were recorded and assigned, supported by ab initio calculations. colab.ws Such studies on related pyrazine compounds help in establishing structure-spectra correlations that can be extended to this compound. For instance, the characteristic broad absorption bands around 2450 cm⁻¹ and 1900 cm⁻¹, associated with intramolecular hydrogen bonding in pyrazine- and pyridine-carboxylic acids, provide a reference for identifying similar interactions in this compound. colab.ws

In the context of surface-enhanced Raman spectroscopy (SERS), a study on pyrazine-2-carbonitrile (PCN) demonstrated that the interaction with gold nanoparticles leads to shifts in the Raman bands. nih.gov The prominent pyrazine ring vibration at 1020 cm⁻¹ was observed to shift depending on the concentration of PCN, indicating different modes of interaction with the nanoparticle surface. nih.gov Coordination of the pyrazine nitrogen to gold resulted in a notable change in the in-plane bending mode of the hydrogen atoms near 1450 cm⁻¹. nih.gov These findings are crucial for interpreting the SERS spectra of this compound and its derivatives when adsorbed on metallic surfaces.

Table 1: Characteristic Vibrational Frequencies for Pyrazine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| N-H Stretching | 3500-3220 | Heteroaromatics | |

| Ring C-C Symmetric Stretching | ~1478 (FTIR), ~1461 (FT-Raman) | Pyrazinamide | |

| Ring C-C Asymmetric Stretching | ~1524 (FTIR), ~1533 (FT-Raman) | Pyrazinamide | |

| C-N Stretching | ~1023 (FTIR), ~1034 (FT-Raman) | Pyrazinamide | |

| Pyrazine Ring Vibration | ~1020 | Pyrazine-2-carbonitrile | nih.gov |

| In-plane H-bending (Au-coordinated) | ~1450 | Pyrazine-2-carbonitrile | nih.gov |

| O-H Stretching (Intramolecular H-bond) | ~2450 | Pyrazinecarboxylic acid | colab.ws |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For this compound and its derivatives, ¹H and ¹³C NMR are particularly informative.

In the study of pyrazine derivatives, ¹H NMR is used to identify the number and connectivity of protons in the molecule. For example, the ¹H NMR spectrum of 5,5′-Dimethyl-2,2′-bipyrazine in CDCl₃ showed a singlet at δ 2.595 ppm for the six methyl protons, a singlet at δ 8.688 ppm for two of the pyrazine protons, and a doublet at δ 9.062 ppm for the other two pyrazine protons. iucr.org

¹³C NMR spectroscopy provides insights into the carbon framework of pyrazine compounds. The chemical shifts of the carbon atoms are sensitive to the electronic environment, including the effects of substituents and N-oxidation. researchgate.net A study on 37 different pyrazines, including their N-oxides, established a good correlation between the ¹³C chemical shifts and charge densities calculated by the CNDO/2 method. researchgate.net This data is valuable for assigning the ¹³C NMR spectra of substituted pyrazines and understanding the electronic effects of the diol groups in this compound. researchgate.net

For more complex structures, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are employed. In the characterization of a pyrazine-2,5-dicarboxamide (B1316987) derivative, an HMBC spectrum provided strong evidence for the formation of the desired regioisomer by showing a three-bond coupling between the methylene (B1212753) protons of a propyl substituent and both carbonyl carbons. uni-rostock.de

A search in the SpectraBase database for 3,6-pyrazinediol (an isomer of this compound) indicates the availability of ¹H NMR data for this compound, which can serve as a useful comparison. spectrabase.com

Table 2: Representative ¹H and ¹³C NMR Data for Pyrazine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |

|---|---|---|---|---|---|

| 5,5′-Dimethyl-2,2′-bipyrazine | ¹H | CDCl₃ | 2.595 | s, 6H (CH₃) | iucr.org |

| 8.688 | s, 2H (pyrazine-H) | iucr.org | |||

| 9.062 | d, 2H (pyrazine-H) | iucr.org | |||

| Pyrazine-2,5-dicarboxamide derivative | ¹H | Not specified | 3.76 - 3.65 | m, CH₂ (propyl) | uni-rostock.de |

| ¹³C | Not specified | 152.8, 169.0 | C=O | uni-rostock.de | |

| Pyrazine | ¹³C | CDCl₃ | Not specified | Viewable in SpectraBase | spectrabase.com |

This table is interactive. Click on the headers to sort the data.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₄H₄N₂O₂, the calculated molecular weight is approximately 112.09 g/mol . nih.gov

Different ionization techniques can be employed in MS analysis. Electrospray ionization (ESI) is a soft ionization method often used for polar molecules and can be coupled with tandem mass spectrometry (MS/MS) for structural elucidation. A study on positional isomers of monosubstituted pyrazine N-oxides demonstrated that ESI-MS in the presence of metal cations like Ca(II), Cu(II), and Al(III) could be used to differentiate the isomers based on the identity and relative intensities of the resulting adduct ions. researchgate.net This approach could be valuable for distinguishing between different isomers of dihydroxypyrazines.

Gas chromatography-mass spectrometry (GC-MS) is another common technique, particularly for volatile and thermally stable compounds. In the analysis of various samples, GC-MS has been used to identify numerous pyrazine derivatives. ijpsonline.comshimadzu.com For example, in the analysis of coffee flavor, 14 different pyrazines were identified using comprehensive two-dimensional GC paired with a rapid-scanning quadrupole MS. shimadzu.com High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds, as demonstrated in the synthesis of pyrazine derivatives for various applications. metu.edu.tr

The fragmentation patterns observed in the mass spectra can provide valuable structural information. For instance, the negative-ion mass spectra of some pyrazines and their N-oxides show fragmentation by the generation of CN⁻ ions, and alkylated derivatives readily form [M-1]⁻ anions. researchgate.net

In situ Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time. It allows for the tracking of reactant consumption, intermediate formation, and product generation by observing changes in the IR spectrum of the reaction mixture. This method has been successfully applied to study the kinetics and mechanisms of various chemical processes. acs.orgrsc.org

For instance, in the synthesis of 2-hydroxymethyl-5-methylpyrazine from 1,3-dihydroxyacetone (B48652), in situ ATR-IR characterization was used in conjunction with reaction kinetic studies to propose a possible reaction mechanism. researchgate.net Similarly, the synthesis of bisphenol F, a process with complex parallel and consecutive reactions, was monitored using in situ ATR-IR and Raman spectroscopy to optimize the process and study the reaction kinetics. rsc.org

The application of modulation excitation spectroscopy with phase-sensitive detection in combination with ATR-IR has been shown to enhance the quality of in situ spectra of catalytic solid-liquid interfaces. acs.org This advanced technique allows for the separation of small, periodically varying signals of reactants, products, and adsorbed species from large, static background signals, providing high-quality difference spectra and enabling the study of species with different kinetics. acs.org Such an approach could be highly beneficial for studying the synthesis or reactions of this compound, especially in heterogeneous catalytic systems.

Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are key techniques for investigating the electronic properties of molecules, particularly those with conjugated π-systems like pyrazine derivatives. These methods provide information on electronic transitions and the emissive properties of the compounds.

Studies on various pyrazine derivatives have revealed interesting photophysical properties. For example, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized, and their UV-Vis absorption and photoluminescence profiles were characterized. worktribe.com The emission for 2,5-di(phenylethynyl)-3,6-dimethylpyrazine was found to be red-shifted compared to its benzene (B151609) analogue, with emission maxima at 379 and 395 nm in cyclohexane. worktribe.com

In another study, three symmetrical donor-acceptor-donor luminophores with a pyrazine derivative as the electron-withdrawing core were developed. fudan.edu.cn These compounds exhibited two distinct absorption bands in their UV-Vis spectra in THF, and their photoluminescence spectra were found to be solvent-dependent, indicating intramolecular charge transfer (ICT) interactions. fudan.edu.cn

The photophysical properties of pyrazine dyes can also be influenced by their physical state. For instance, 2,5-diamino-3,6-dicyanopyrazine derivatives that are fluorescent in solution may exhibit different emission characteristics in the solid state due to intermolecular interactions. nii.ac.jp Some liquid pyrazine dyes have been shown to exhibit strong absorption at around 517 nm and fluorescence quantum yields ranging from 0.04 to 0.59 in their neat form. nii.ac.jp

Table 3: Photophysical Data for Selected Pyrazine Derivatives

| Compound | Solvent/State | λ_Abs (nm) | λ_PL (nm) | Stokes Shift (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | Cyclohexane | Not specified | 379, 395 | Not specified | worktribe.com |

| Pyrazine Luminophore C1 | THF | Not specified | Not specified | Not specified | fudan.edu.cn |

| Pyrazine Luminophore C2 | THF | Not specified | Not specified | Not specified | fudan.edu.cn |

| Pyrazine Luminophore C3 | THF | Not specified | Not specified | Not specified | fudan.edu.cn |

| Liquid Pyrazine Dyes (2d-2k) | Chloroform | ~517 | ~600 | Not specified | nii.ac.jp |

This table is interactive. Click on the headers to sort the data.

In Situ ATR-IR Characterization for Reaction Kinetics

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its derivatives in the solid state.

While a specific crystal structure for this compound was not found in the provided search results, numerous studies have reported the crystal structures of related pyrazine compounds. For example, the crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine was determined by X-ray diffraction, revealing that the two phenyl rings are parallel, with the pyrazine ring inclined to their planes by 14.2 degrees. worktribe.com The crystal structure of 5,5′-dimethyl-2,2′-bipyrazine was also determined, showing that the molecule is centrosymmetric and essentially planar. iucr.org

The crystal structure of chloranilic acid pyrazine (CA-Pyz) has been studied at different temperatures, revealing a monoclinic structure in the space group C2/m at 300 K. acs.org Such studies on co-crystals and salts of pyrazine provide insight into the hydrogen bonding and packing motifs that pyrazine can adopt.

For 2,5-pyrazinedicarboxylic acid, a search in the Crystallography Open Database (COD) via PubChem reveals available crystal structures. nih.gov Analysis of the crystal structures of pyrazine derivatives often reveals important intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the solid-state properties of the material. In the crystal structure of some bis-(pyrazine-2-carboxylato) nickel(II) complexes, the pyrazine ligands, along with other coordinated molecules, form distorted octahedral geometries around the nickel center. researchgate.net

Solid-state characterization often complements X-ray crystallography with other techniques. For instance, solid-state NMR and differential scanning calorimetry (DSC) were used to study the phase transitions in chloranilic acid pyrazine. acs.org

Table 4: Crystallographic Data for Selected Pyrazine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| 5,5′-Dimethyl-2,2′-bipyrazine | C₁₀H₁₀N₄ | Triclinic | P-1 | 3.9580 | 5.9476 | 10.107 | 92.100 | iucr.org |

| Chloranilic acid pyrazine (HT form) | Not specified | Monoclinic | C2/m | 8.296 | 6.654 | 10.993 | 101.60 | acs.org |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | C₂₂H₁₆N₂ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | worktribe.com |

This table is interactive. Click on the headers to sort the data.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. This method has been instrumental in elucidating the structures of several derivatives of this compound, such as pyrazine-2,5-dicarboxamides and coordination polymers incorporating pyrazine-2,5-diyldimethanol.

For instance, the crystal structures of three pyrazine-2,5-dicarboxamide derivatives have been meticulously determined. rsc.orgmdpi.com These compounds, namely N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide (I), 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide (II), and N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide (III), were all found to have molecules generated by inversion symmetry, with the pyrazine rings located at the centers of inversion. rsc.orgmdpi.com Compound (I) crystallizes in the monoclinic space group P2₁/c. rsc.orgmdpi.com

Similarly, the synthesis and crystal structure of pyrazine-2,5-diyldimethanol (pyzdmH₂) and its coordination polymers with various metal halides have been reported. For example, the coordination polymer {[Cu(pyzdmH₂)₀.₅(µ-Br)(Br)(H₂O)]·H₂O}n (1) crystallizes in the monoclinic centrosymmetric space group P2₁/c. Another derivative, {[Zn₂(pyzdmH₂)(µ-Cl)(Cl)₃(H₂O)]·H₂O}n (2), crystallizes in the centrosymmetric monoclinic space group P2₁/n.

The crystallographic data for several of these derivatives are summarized in the interactive table below, showcasing the diversity of crystal systems and space groups adopted by these molecules.

| Compound | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide (I) | C₁₈H₁₆N₆O₂ | Monoclinic | P2₁/c | rsc.orgmdpi.com |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide (II) | C₂₀H₂₀N₆O₂ | Monoclinic | P2₁/n | rsc.orgmdpi.com |

| N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide (III) | C₁₈H₁₆N₆O₂ | Triclinic | P-1 | rsc.orgmdpi.com |

| {[Cu(pyzdmH₂)₀.₅(µ-Br)(Br)(H₂O)]·H₂O}n | C₆H₁₀Br₂CuN₂O₃ | Monoclinic | P2₁/c | |

| {[Zn₂(pyzdmH₂)(µ-Cl)(Cl)₃(H₂O)]·H₂O}n | C₆H₁₂Cl₄N₂O₄Zn₂ | Monoclinic | P2₁/n |

Supramolecular Interactions and Crystal Packing

Hydrogen bonds are the most significant directional interactions in the crystal structures of this compound derivatives containing amide or hydroxyl functionalities. In the crystal structures of the pyrazine-2,5-dicarboxamides (I, II, and III), molecules are linked by various types of hydrogen bonds to form three-dimensional supramolecular structures. rsc.orgmdpi.com

In compound (I), molecules are linked by N—H⋯N hydrogen bonds, creating layers parallel to the bc plane. These layers are further connected by C—H⋯O hydrogen bonds. rsc.orgmdpi.com A similar pattern is observed in compound (II), where N—H⋯N hydrogen bonds form layers parallel to the (10-1) plane, which are also linked by C—H⋯O interactions. rsc.orgmdpi.com In the case of compound (III), N—H⋯N hydrogen bonds result in the formation of corrugated sheets parallel to the bc plane, and these sheets are interconnected by C—H⋯O hydrogen bonds. rsc.orgmdpi.com

The coordination polymers of pyrazine-2,5-diyldimethanol also exhibit extensive hydrogen bonding. The hydroxyl groups of the organic linker play a crucial role in extending one-dimensional coordination polymers into three-dimensional non-covalent networks. These structures feature strong O—H⋯O and O—H⋯N hydrogen bonds, as well as weaker C—H⋯O interactions. In these coordination compounds, water molecules are often trapped within the network through strong hydrogen bond interactions.

The table below summarizes the types of hydrogen bonds observed in some this compound derivatives.

| Compound | Observed Hydrogen Bond Types | Reference |

|---|---|---|

| N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide (I) | N—H⋯N, C—H⋯O | rsc.orgmdpi.com |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide (II) | N—H⋯N, C—H⋯O | rsc.orgmdpi.com |

| N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide (III) | N—H⋯N, C—H⋯O | rsc.orgmdpi.com |

| Coordination polymers of pyrazine-2,5-diyldimethanol | O—H⋯O, O—H⋯N, C—H⋯O |

In addition to hydrogen bonding, π–π stacking interactions between the aromatic pyrazine and other aromatic rings present in the molecules contribute significantly to the crystal packing. These interactions are particularly evident in derivatives with aryl substituents.

In the crystal structure of N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide (III), neighboring pyridine (B92270) rings within the hydrogen-bonded sheets are linked by offset π–π interactions, with an intercentroid distance of 3.739 (1) Å. rsc.orgmdpi.com Similarly, in coordination polymers of pyrazine-2,5-diyldimethanol, π–π stacking interactions between pyrazine rings are observed.

Hydrogen Bonding Networks (N—H⋯N, C—H⋯O, O—H⋯N, O—H⋯O)

Conformations and Molecular Geometry in Crystalline State

The conformation and molecular geometry of this compound derivatives in the crystalline state are precisely determined by SCXRD. These studies reveal details about bond lengths, bond angles, and dihedral angles, which define the shape of the molecule.

In the pyrazine-2,5-dicarboxamide derivatives (I), (II), and (III), each molecule adopts an extended conformation. rsc.orgmdpi.com The pyridine rings are significantly inclined with respect to the central pyrazine ring. The dihedral angles between the pyridine and pyrazine rings are 89.17 (7)° in (I), 75.83 (8)° in (II), and 82.71 (6)° in (III). rsc.orgmdpi.com The methylcarboxamide units are nearly coplanar with the pyrazine ring, with inclination angles of 4.24 (9)°, 3.13 (10)°, and 9.32 (8)° for compounds (I), (II), and (III), respectively. rsc.orgmdpi.com

In the coordination polymers of pyrazine-2,5-diyldimethanol, the torsion angles of the methanol (B129727) groups relative to the pyrazine ring have been determined, providing insight into the conformational flexibility of the ligand upon coordination.

The following table presents key geometric parameters for some pyrazine-2,5-dicarboxamide derivatives.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide (I) | Pyridine-Pyrazine Dihedral Angle | 89.17 (7)° | rsc.orgmdpi.com |

| Methylcarboxamide-Pyrazine Inclination Angle | 4.24 (9)° | rsc.orgmdpi.com | |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide (II) | Pyridine-Pyrazine Dihedral Angle | 75.83 (8)° | rsc.orgmdpi.com |

| Methylcarboxamide-Pyrazine Inclination Angle | 3.13 (10)° | rsc.orgmdpi.com | |

| N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide (III) | Pyridine-Pyrazine Dihedral Angle | 82.71 (6)° | rsc.orgmdpi.com |

| Methylcarboxamide-Pyrazine Inclination Angle | 9.32 (8)° | rsc.orgmdpi.com |

V. Theoretical and Computational Investigations of Pyrazine 2,5 Diol

Computational Modeling of Reactivity

Beyond static properties, computational chemistry is instrumental in modeling the dynamic processes of chemical reactions, predicting pathways, and identifying transition states.

Computational methods can map out the potential energy surface of a reaction, allowing for the prediction of the most likely mechanism. This involves locating the structures of reactants, products, intermediates, and the transition states that connect them.

A prime example relevant to Pyrazine-2,5-diol is the computational study of the biodegradation of 2,5-dihydroxypyridine (B106003) (DHP), a structurally similar compound. Using QM/MM simulations, researchers elucidated the ring-opening degradation mechanism catalyzed by the enzyme 2,5-dihydroxypyridine dioxygenase (NicX). researchgate.net The calculations showed that the reaction is initiated by the attack of an iron-superoxide species on the substrate, involving a proton-coupled electron transfer (PCET) process. researchgate.net This level of detail provides a deep understanding of the enzyme's catalytic cycle and the role of key amino acid residues. Such an approach could be used to model the potential metabolism or degradation pathways of this compound. Similarly, computational studies have been used to rationalize the regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions on substituted dichloropyrazines, demonstrating how theory can explain and predict reaction outcomes.

Catalysis Simulations

While specific, detailed catalysis simulations featuring this compound as a central component are not extensively documented in dedicated studies, computational methods have been applied to understand the catalytic pathways for the synthesis of the pyrazine (B50134) ring from diol precursors. These simulations provide insight into plausible mechanisms.

For example, the acceptorless dehydrogenative coupling of 1,2-diols with ammonia (B1221849) to form pyrazines, catalyzed by ruthenium pincer complexes, has been mechanistically proposed with support from computational studies. rsc.org The proposed mechanism involves several key steps:

Initial amination of a diol to create a β-amino alcohol intermediate. rsc.org

Dehydrogenation of the alcohol group to form a β-amino ketone. rsc.org

Self-condensation of two β-amino ketone molecules. rsc.org

Final aromatization through further dehydrogenation to yield the pyrazine ring. rsc.org

Similarly, the synthesis of 2,5-substituted pyrazines from the self-coupling of β-amino alcohols, catalyzed by manganese pincer complexes, is understood through a plausible mechanism involving catalytic dehydrogenation to an aldehyde intermediate, followed by self-coupling and elimination of water to form a dihydropyrazine (B8608421), which is then dehydrogenated to the final aromatic pyrazine product. acs.org DFT studies on related catalytic systems, such as the amination of alcohols, have been used to calculate activation barriers for key steps like dearomatization of the catalyst framework, providing quantitative support for proposed mechanisms. rsc.org

Supramolecular Interactions Modeling

The modeling of supramolecular interactions is critical to understanding how this compound assembles in the solid state and in solution. Its structure, featuring hydrogen bond donors (-OH groups) and acceptors (ring nitrogens and carbonyl oxygens in its tautomeric forms), makes it an ideal candidate for forming extensive non-covalent networks. mdpi.comresearchgate.net

Computational studies on related pyrazine derivatives confirm the importance of hydrogen bonding. The crystal structures of various pyrazine-2,5-dicarboxamides reveal layers linked by N—H⋯N and C—H⋯O hydrogen bonds, forming complex three-dimensional supramolecular architectures. researchgate.net DFT calculations have also been used to investigate the adsorption and interaction of pyrazine on surfaces like Si(100), where interactions between adsorbed molecules lead to stabilized configurations. aps.org

Dimer and Hetero-dimer Formation

The formation of dimers and hetero-dimers is a fundamental aspect of the supramolecular chemistry of this compound, driven primarily by hydrogen bonding. Theoretical calculations are essential for identifying the most stable dimer configurations.

For the parent pyrazine molecule, potential energy calculations have identified several stable dimer geometries, including a planar hydrogen-bonded configuration and a perpendicular or "T-shaped" configuration. colostate.edu In the planar form, a nitrogen atom of each pyrazine coordinates with a hydrogen atom of its partner. colostate.edu Similar principles apply to this compound and its tautomers. The presence of both hydroxyl and carbonyl groups in the 5-hydroxy-1H-pyrazin-2-one tautomer allows for the formation of robust, centrosymmetric dimers linked by strong N—H⋯O and O—H⋯N hydrogen bonds.

Computational studies on the dimerization of related heterocyclic compounds, such as pyrazinamide (B1679903), have been performed using methods like MP2 and DFT to analyze their structures and binding energies. dntb.gov.ua In the context of hetero-dimers, this compound can interact with other molecules containing complementary hydrogen bonding sites. Studies have shown that pyrazine can form hydrogen-bonded adducts with diols, where O-H···N bonds link the constituent molecules. mdpi.com

Stabilization Energy Calculations

A key outcome of computational modeling is the quantification of the strength of intermolecular interactions through stabilization or binding energy calculations. These calculations determine the energy released when monomers associate to form a dimer, with a more negative value indicating a more stable complex.

For the pyrazine dimer, potential energy calculations have been used to estimate the binding energies for its different stable configurations. colostate.edu These theoretical approaches provide quantitative data on the relative stability of various supramolecular arrangements.

Table 1: Calculated Binding Energies for Pyrazine Dimer Configurations

| Dimer Configuration | Computational Method | Calculated Binding Energy |

|---|---|---|

| Planar (Hydrogen-Bonded) | Potential Energy (Lennard-Jones + H-Bonding) | -4.2 kcal/mol (approx.) |

| Perpendicular (T-Shaped) | Potential Energy (Lennard-Jones + H-Bonding) | -3.1 kcal/mol (approx.) |

| Parallel Stacked | Potential Energy (Lennard-Jones + H-Bonding) | Not specified as most stable |

Data derived from potential energy calculations on the parent pyrazine dimer, not this compound. colostate.edu

These calculations typically involve methods like DFT, Møller-Plesset perturbation theory (MP2), or coupled cluster theory, often with corrections for basis set superposition error (BSSE) to ensure accuracy. dntb.gov.ua Such theoretical studies on the energetics of dimer formation are crucial for predicting crystal structures and understanding the forces that govern molecular self-assembly. colostate.edudntb.gov.ua

Vi. Derivatives and Analogues of Pyrazine 2,5 Diol

Design and Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives often begins with precursors like 2,5-dimethylpyrazine (B89654) or pyrazine-2,5-dicarboxylic acid, the latter being a key intermediate derivable from ethyl acetoacetate. acs.org A common strategy involves the oxidation of 2,5-dimethylpyrazine using selenium dioxide to produce pyrazine-2,5-dicarboxylic acid. mdpi.comresearchgate.net This dicarboxylic acid can then be esterified, for example, with methanol (B129727) and thionyl chloride to yield dimethyl pyrazine-2,5-dicarboxylate. mdpi.comresearchgate.net This ester serves as a platform for further modifications.

One important transformation is the reduction of the carboxylate groups to alcohols. For instance, the reduction of dimethyl pyrazine-2,5-dicarboxylate leads to the formation of pyrazine-2,5-diyldimethanol, a diol derivative that can be used as a linker in coordination chemistry. mdpi.com Another synthetic approach involves dehydrogenative coupling reactions catalyzed by earth-abundant metals like manganese. nih.govacs.org This method allows for the self-coupling of 2-amino alcohols to form symmetrically substituted 2,5-dialkylpyrazine derivatives, producing only water and hydrogen gas as byproducts. nih.govacs.org

Furthermore, advanced techniques such as directed ortho-metalation have been developed to introduce functionality at specific positions on the pyrazine (B50134) ring, which is typically challenging via standard electrophilic halogenation due to the ring's electron-deficient nature. acs.org This involves using directing groups like tert-butoxycarbonyl-protected amines to guide lithiation to the desired position. acs.org Sonogashira coupling reactions are also employed to synthesize derivatives such as 2,5-di(aryleneethynyl)pyrazines from 2,5-dibromopyrazine (B1339098) precursors, expanding the electronic and structural diversity of the available compounds. rsc.org

| Starting Material | Reaction/Method | Resulting Derivative | Key Findings/Yields | Reference |

|---|---|---|---|---|

| 2,5-Dimethylpyrazine | Oxidation with SeO₂ | Pyrazine-2,5-dicarboxylic acid | Serves as a key intermediate for further functionalization. | mdpi.comresearchgate.net |

| Pyrazine-2,5-dicarboxylic acid | Esterification with Methanol/SOCl₂ | Dimethyl pyrazine-2,5-dicarboxylate | Isolated as analytically pure crystals with a 40% yield from 2,5-dimethylpyrazine. | mdpi.com |

| 2-Amino alcohols | Dehydrogenative Self-Coupling (Mn-catalyzed) | 2,5-Disubstituted symmetrical pyrazines | Atom-economical and environmentally benign method; yields range from 40% to 95% depending on the substrate. | nih.govacs.org |

| 2,5-Dibromo-3,6-dimethylpyrazine | Sonogashira Coupling | 2,5-Di(aryleneethynyl)pyrazine derivatives | Yields range from 23–41%; creates compounds with interesting optoelectronic properties. | rsc.org |

Structure-Activity Relationship (SAR) Studies in Pyrazine Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of pyrazine derivatives influences their biological and chemical functions. These studies guide the design of new compounds with enhanced potency and selectivity. For instance, in a series of oxazolo[3,4-a]pyrazine derivatives developed as neuropeptide S (NPS) receptor antagonists, modifications around the core structure led to significant changes in activity. nih.govacs.org The introduction of a guanidine (B92328) group resulted in a compound with nanomolar activity in vitro and a five-fold improvement in in vivo potency compared to the reference compound, SHA-68. nih.govacs.org

In the development of mitochondrial uncouplers based on nih.govbeilstein-journals.orgbeilstein-journals.orgoxadiazolo[3,4-b]pyrazine-5,6-diamine, preliminary SAR studies revealed that the oxadiazole, pyrazine, and aniline (B41778) moieties were all essential for activity. nih.gov Replacing the aniline group with a phenol (B47542) resulted in a complete loss of function, indicating that the aniline N-H group was the critical source of the acidic proton required for the uncoupling mechanism. nih.gov

Similarly, SAR studies on pyrrolopyrazine derivatives, which are fused heterocyclic systems containing pyrazine, have shown that different isomers exhibit distinct biological activities. researchgate.net Pyrrolo[1,2-a]pyrazine derivatives tend to show more potent antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives are more active as kinase inhibitors. researchgate.net However, for many pyrazine hybrids, detailed SAR studies are still needed to optimize their potential as therapeutic agents. nih.gov

| Pyrazine System | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Oxazolo[3,4-a]pyrazine | Introduction of a guanidine derivative | Exhibited nanomolar antagonist potency (pA₂ = 7.10) and improved in vivo efficacy. | nih.govacs.org |

| nih.govbeilstein-journals.orgbeilstein-journals.orgOxadiazolo[3,4-b]pyrazine | Replacement of aniline moiety with phenol | Complete loss of mitochondrial uncoupling activity. | nih.gov |

| Pyrrolopyrazine | Isomeric form (pyrrolo[1,2-a] vs. 5H-pyrrolo[2,3-b]) | Determines the type of biological activity (antimicrobial vs. kinase inhibition). | researchgate.net |

| Liguzinediol (a tetrahydropyrido[3,4-b]pyrazine) | Modification of side-chain hydroxyl/carboxyl groups | Reduced positive inotropic effects, indicating the whole scaffold is necessary for activity. | researchgate.net |

Advanced Pyrazine-Containing Molecular Architectures

The rigid, planar, and electron-accepting nature of the pyrazine ring, combined with the coordinating ability of its nitrogen atoms and functional groups, makes it an excellent building block for constructing sophisticated molecular architectures.

Pyrazine-2,5-diol derivatives, particularly those with carboxylate or alcohol functionalities, are effective ligands for creating coordination polymers and metal complexes. mdpi.com Pyrazine-2,5-dicarboxylic acid (H₂pzdc) and its derivatives can act as bridging ligands, connecting multiple metal centers to form extended networks. For example, the hydrothermal reaction of Mn(NO₃)₂ with H₂pzdc results in a novel three-dimensional metal-organic polymer where the hexadentate pzdc ligand bridges four different manganese(II) atoms. researchgate.net

The ligand pyrazine-2,5-diyldimethanol (pyzdmH₂) can coordinate to metal ions in various modes, leading to a diversity of stable coordination compounds. mdpi.com It can act as a bridging tetra-dentate linker, as seen in a 1D neutral coordination polymer with Cu²⁺, where it connects copper ions along with bridging bromine ligands. mdpi.com Similarly, pyrazine-based Schiff base ligands, derived from pyrazine-2-carboxamide, act as bidentate ligands, coordinating to metal ions like Fe(III), Co(II), and Ni(II) through an azomethine nitrogen and a phenolic oxygen. researchgate.net The geometry of these complexes varies from octahedral for Fe(III) and Ru(III) to square planar for Ni(II) and Cu(II), and tetrahedral for Co(II) and Zn(II). researchgate.net

| Metal Ion | Pyrazine Ligand | Resulting Structure | Coordination Details | Reference |

|---|---|---|---|---|

| Manganese(II) | Pyrazine-2,5-dicarboxylato (pzdc) | 3D Coordination Polymer | The pzdc ligand is hexadentate, bridging four Mn(II) centers. | researchgate.net |

| Copper(II) | Pyrazine-2,5-diyldimethanol (pyzdmH₂) | 1D Coordination Polymer | The pyzdmH₂ ligand acts as a bridging tetra-dentate linker. | mdpi.com |

| Silver(I) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Polynuclear Complex | The pyrazine ring acts as a bridge between two Ag(I) ions. | rsc.org |

| Fe(III), Co(II), Ni(II), Cu(II) | Schiff base of Pyrazine-2-carboxamide | Monomeric Complexes | Ligand is bidentate, coordinating via azomethine N and phenolic O. Geometries include octahedral, square planar, and tetrahedral. | researchgate.net |

Pyrazine-based molecules, or tectons, are highly effective in forming ordered supramolecular assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. beilstein-journals.org The defined geometry and hydrogen bonding capabilities of pyrazine derivatives allow for the programmed self-assembly of complex architectures. rsc.org For example, pyrazine-2,5-dicarboxamide (B1316987) derivatives form extended 3D supramolecular structures in the solid state through intermolecular N—H···N and C—H···O hydrogen bonds. nih.gov

Molecules such as 2,5-bis(pyridin-4-ylethynyl)pyrazine, which have a linear shape and specific binding sites, exhibit polymorphic self-assembly on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). beilstein-journals.org The formation of different packing structures is governed by a delicate balance of weak intermolecular hydrogen bonds and molecule-substrate interactions. beilstein-journals.orgbeilstein-journals.org These pyrazine-based tectons are considered promising precursors for creating two- and three-dimensional supramolecular architectures with tunable nanocavities. beilstein-journals.orgrsc.org The use of hydrogen and halogen bonds in these systems is particularly desirable as they are strong enough to provide robust structures yet allow for potential error correction during assembly. beilstein-journals.org

Pyrazine derivatives are being incorporated as monomers into polymers to create materials with unique thermal, electronic, and physical properties. acs.orgacs.org The pyrazine ring's aromatic and electron-deficient character can enhance the performance of conjugated polymers used in organic electronics. mdpi.com For instance, a series of biobased polyesters has been synthesized using diacid monomers derived from pyrazine, such as dimethylpyrazine dipropionic acid. acs.org These monomers were polymerized with various diols via a two-step melt transesterification-polycondensation procedure, yielding polymers with molecular weights up to 47,500 g/mol . acs.org The resulting materials included both amorphous and semi-crystalline polymers, with the melting points of some methyl-substituted polyesters falling within the range of high-performance materials. acs.orgacs.org

A novel synthetic strategy enables the synchronized construction of the pyrazine core and polymerization from vinyl azides under metal-free conditions, leading to water-soluble conjugated polymers (WSCPs). acs.org These pyrazine-based WSCPs exhibit good fluorescence properties, which are enhanced by the formation of intermolecular hydrogen bonds facilitated by the pyrazine rings and carboxyl groups in the polymer backbone. acs.org In another approach, ladder-type polymers have been synthesized using pyrazine monomers prepared from pyrazine-2,5-dicarboxylic acid. acs.org Pd/Cu-catalyzed couplings are used for the polymerization, and the resulting ladder structure ensures planarity, maximizing π-conjugation along the polymer backbone. acs.org

| Pyrazine Monomer | Polymerization Method | Resulting Polymer Type | Key Properties | Reference |

|---|---|---|---|---|

| Dimethylpyrazine dipropionic acid (and its dimethyl ester) | Melt Transesterification-Polycondensation | Biobased Polyesters | Mn = 12,300-47,500 g/mol; some are semi-crystalline with high melting points. | acs.org |

| Diiodopyrazines and Distannylpyrazines | Pd/Cu-catalyzed Stille Coupling | Pyrazine Ladder Polymers | Soluble, planar backbone with extended π-conjugation. | acs.org |

| Vinyl azides | Synchronized Pyrazine Construction and Polymerization | Water-Soluble Conjugated Polymers (WSCPs) | Good water solubility and fluorescence properties. | acs.org |

| Thieno[3,4-b]pyrazine-based terthienyls | Electropolymerization | Conjugated Polymers | Low band gap materials suitable for organic electronics. | mdpi.com |

Vii. Biochemical Pathways and Interactions of Pyrazine 2,5 Diol

Biosynthesis and Metabolic Origins of Pyrazines

Pyrazines are nitrogen-containing heterocyclic compounds that are widespread in nature, found in plants, animals, and microorganisms. mdpi.comnih.gov Their formation is often linked to both enzymatic and non-enzymatic processes, particularly during the heating of foodstuffs, but they are also significant products of microbial metabolism.

Formation from Amino Acid Precursors (e.g., L-Threonine, L-Serine)

The biosynthesis of the pyrazine (B50134) ring is frequently traced back to amino acid precursors. Studies have shown that the thermal treatment of L-Serine and L-Threonine, either individually or combined, leads to the formation of various pyrazine derivatives. arcjournals.org The proposed mechanism involves a series of complex reactions, including decarbonylation, dehydration, deamination, and retro-aldol reactions, which generate key α-aminocarbonyl intermediates. arcjournals.org These intermediates can then dimerize and oxidize to form the stable pyrazine ring structure.

Specifically, the thermal degradation of L-Serine has been found to yield pyrazine, methylpyrazine, and ethylpyrazine. arcjournals.org In contrast, L-Threonine degradation primarily produces dimethyl- and trimethyl-substituted pyrazines. arcjournals.org This suggests that the nature of the amino acid precursor directly influences the substitution pattern on the resulting pyrazine ring.

The formation pathway can be summarized as follows:

Intermediate Formation: L-Serine or L-Threonine undergoes decarbonylation and dehydration to form α-aminocarbonyl intermediates. arcjournals.org

Dimerization: Two molecules of the α-aminocarbonyl intermediate condense to form a dihydropyrazine (B8608421) intermediate.

Oxidation: The dihydropyrazine is oxidized to the final aromatic pyrazine product.

Further reactive intermediates, such as α-dicarbonyls, can be formed through deamination and aldol (B89426) condensation, which then react with remaining amino acids via Strecker degradation to produce additional α-aminocarbonyls, thereby generating more pyrazines. arcjournals.org

Table 1: Pyrazines Formed from Thermal Treatment of Amino Acids

| Amino Acid Precursor | Resulting Pyrazine Derivatives | Reference |

| L-Serine | Pyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine, 2,6-Diethylpyrazine | arcjournals.org |

| L-Threonine | 2,5-Dimethylpyrazine (B89654), 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | arcjournals.org |

Role in Microbial Metabolism (e.g., Fermentation)

Microbial biosynthesis is a significant source of naturally occurring pyrazines, representing an environmentally friendly alternative to chemical synthesis for the food and flavor industry. biosynth.com A diverse range of bacteria and fungi are known to produce pyrazines as part of their metabolic processes. mdpi.com

Notably, species of Bacillus, such as Bacillus subtilis isolated from fermented soybeans (natto), are proficient producers of alkylpyrazines like 2,5-dimethylpyrazine and tetramethylpyrazine. biosynth.combiosynth.com The production of these compounds can be stimulated by adding precursors like L-Threonine to the fermentation medium. biosynth.com Different strains of B. subtilis show predispositions for producing different types of alkylpyrazines. biosynth.com Other bacteria, including Corynebacterium glutamicum and Lactococcus lactis, have also been identified as pyrazine producers.

Fungi, including various species of Aspergillus and Penicillium, contribute to pyrazine formation as well. researchgate.net For instance, Penicillium species have been identified as producers of methoxypyrazines, which are high-impact aroma compounds. researchgate.net The specific pyrazines produced can be influenced by the composition of the growth media. researchgate.net

Table 2: Examples of Pyrazine-Producing Microorganisms

| Microorganism | Type of Pyrazine Produced | Context/Source | Reference |

| Bacillus subtilis | Alkylpyrazines (e.g., 2,5-Dimethylpyrazine, Tetramethylpyrazine) | Fermented Soybeans (Natto) | biosynth.combiosynth.com |

| Corynebacterium glutamicum | Various pyrazines and acyloin derivatives | Fermentation | |

| Penicillium spp. | Methoxypyrazines, other flavor-active pyrazines | Fungal Metabolism | researchgate.net |

| Lactococcus lactis | Tetramethylpyrazine (TMP) | Fermentation |

Degradation Pathways and Metabolite Profiling

Just as microorganisms can synthesize pyrazines, they can also degrade them, often utilizing them as a source of carbon and nitrogen. mdpi.comresearchgate.net The microbial degradation of pyrazine rings is a critical process, and understanding these pathways can offer insights into the production of valuable chemical intermediates.

The degradation of N-heterocyclic compounds often involves hydroxylation as an initial step, catalyzed by enzymes like monooxygenases and dioxygenases. biosynth.comresearchgate.net For example, bacteria capable of degrading methylpyrazines, such as certain Arthrobacter and Rhodococcus species, have been isolated. researchgate.netresearchgate.net The degradation of N-heterocyclic compounds is being explored as a biotechnological route for producing fine chemicals, with pyridine-2,5-diol being noted as a potential intermediate from such processes. biosynth.comresearchgate.net

While the specific degradation pathway for Pyrazine-2,5-diol is not extensively detailed, the metabolism of the analogous compound pyridine-2,5-diol by Achromobacter spp. proceeds via oxidative ring cleavage between positions C-4 and C-5 by a dioxygenase enzyme. biosynth.com A putative reductive pathway has been proposed for the catabolism of pyrazine-2-carboxylate, another related compound, by a Stenotrophomonas species. vulcanchem.com This suggests that microbial degradation of the pyrazine ring can occur through various oxidative or reductive enzymatic strategies, leading to ring opening and the formation of smaller metabolites.

Molecular Mechanisms of Interaction

The biological effects of this compound and related compounds are dictated by their interactions with macromolecules, particularly proteins. These interactions are governed by the molecule's structure, including the arrangement of its hydroxyl groups and the electron distribution in the pyrazine ring.

Enzyme Inhibition Studies (General Pyrazine-diol interactions)

Hydroxypyrazine derivatives have been investigated as inhibitors of various enzymes. The 2(1H)-pyrazinone scaffold, which is a tautomeric form of hydroxypyrazine, has been identified as a core binding motif in the ATP pocket of protein kinases and developed as a lead structure for potent kinase inhibitors. google.com

Specific examples of enzyme inhibition by related hydroxypyrazine compounds include:

RNA-dependent RNA polymerase (RdRp): The antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) and its analogs act as inhibitors of viral RdRp, which is crucial for the replication of many RNA viruses. researchgate.netnih.gov

Protein Kinase C: 5-Hydroxypyrazine-2-carboxylic acid has demonstrated an inhibitory effect on the activation of protein kinase C, an enzyme involved in cellular signaling pathways that regulate cell proliferation.

Flavoprotein Monooxygenases: The hydroxyl groups on 3,6-dihydroxypyrazine-2-carboxamide (B13845350) are noted to facilitate interactions with flavoprotein monooxygenases, which are important in oxidative metabolic pathways. nih.gov

Other Kinases: Pyrazine derivatives have been developed as inhibitors for other kinases, such as Rho kinase and cyclin-dependent kinase 9 (CDK9), which are targets for various diseases. medchemexpress.com

These studies indicate that the hydroxypyrazine moiety is a versatile scaffold for designing enzyme inhibitors, where the hydroxyl groups can play a direct role in binding to the enzyme's active site.

Hydrogen Bonding with Target Molecules

The two hydroxyl groups and two ring nitrogen atoms of this compound make it capable of forming multiple hydrogen bonds, which is a critical factor in its interaction with biological targets. The hydroxyl groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. nih.gov

Studies on the closely related compound pyrazine-2,5-diyldimethanol show the formation of strong O-H···O and O-H···N hydrogen bonds. nih.gov These interactions allow the molecule to form extended supramolecular networks. nih.gov In biological contexts, this hydrogen bonding capability is crucial for binding affinity and specificity to target molecules like enzyme active sites or receptor binding pockets. biosynth.com For example, in docking studies of an imidazo[1,2-a]pyrazine (B1224502) inhibitor, hydrogen bonds were observed between the pyrazine structure and key amino acid residues (e.g., Phe140) of the target enzyme. The ability to form these directed, non-covalent interactions is fundamental to the molecular mechanism of action for this class of compounds.

Viii. Emerging Research Avenues and Future Directions

Development of Novel Synthetic Routes

The synthesis of pyrazine (B50134) derivatives, including Pyrazine-2,5-diol, has traditionally involved methods such as the condensation of ethylenediamine (B42938) with vicinal diols using heterogeneous catalysts, or the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. nih.govdoi.org Recent advancements in synthetic chemistry are focusing on developing more efficient and sustainable routes. One notable approach involves base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols to selectively form functionalized 2,5-substituted pyrazine derivatives. nih.govacs.org These reactions are often catalyzed by earth-abundant metals, such as manganese pincer complexes, and produce water and hydrogen gas as the sole byproducts, representing a greener chemical pathway. nih.govacs.org Research also explores cyclization reactions of precursor molecules and biocatalytic or green chemistry approaches for the preparation of pyrazine derivatives.

Advanced Computational and Spectroscopic Techniques

Computational and spectroscopic techniques play a crucial role in understanding the fundamental properties and reactivity of this compound. Advanced computational studies, such as Density Functional Theory (DFT) calculations, can predict molecular geometries, electronic structures, and spectroscopic parameters, providing insights into its behavior at the atomic level. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for structural elucidation and confirmation of newly synthesized this compound derivatives. For instance, in the synthesis of new pyrazine conjugates, techniques like 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) are routinely employed to characterize the compounds and validate their structures. nih.gov These techniques, combined with computational modeling, help researchers understand the intricate details of pyrazine-based molecules, including their interactions with biological targets or their behavior in material applications.

Exploration of this compound in Materials Science

This compound and its derivatives are gaining interest in materials science due to their unique structural and electronic properties. Pyrazine-based polymers and other light-responsive materials are of high interest for technological applications. lifechemicals.com For example, ladder polymers containing the pyrazine fragment have been synthesized for use in optical devices. lifechemicals.com Additionally, low-bandgap π-conjugated pyrazine polymers have been developed for applications in photovoltaic devices, highlighting their potential in organic electronics. lifechemicals.com These materials often exhibit enhanced thermal stability, making them suitable for various applications, including packaging and coatings. The incorporation of this compound into polymer structures can lead to materials with tailored properties for specific industrial uses.

Deeper Understanding of Biochemical Roles and Metabolic Fate

While this compound is a synthetic compound, the broader class of pyrazines can be found naturally in plants, animals, insects, and microorganisms, and are also produced in industries for fragrance, flavor, and pharmaceutical applications. researchgate.netmdpi.com Research into the biochemical roles and metabolic fate of pyrazine derivatives is ongoing. For example, 2,5-dihydroxypyrazine has been identified as a significant metabolite in studies concerning the post-harvest metabolic response of fruits, such as "Dottato" figs, treated with edible coatings. ebi.ac.uk Labeling studies have indicated that the dimerization of glycine (B1666218) can lead to the formation of 2,5-dihydroxypyrazine. ebi.ac.uk This suggests potential pathways for its formation in biological systems, particularly in the context of Maillard reactions. ebi.ac.uk Understanding these metabolic pathways is crucial for assessing the biological impact and potential applications of pyrazine-based compounds.

Design of Next-Generation Pyrazine-based Functional Molecules